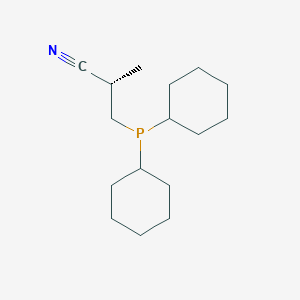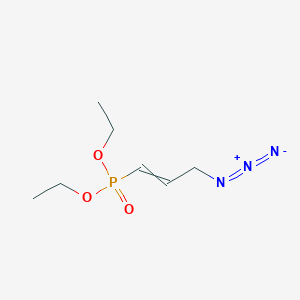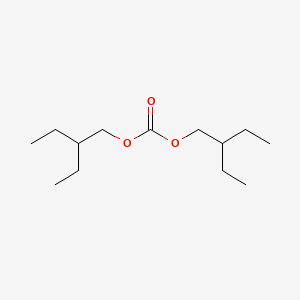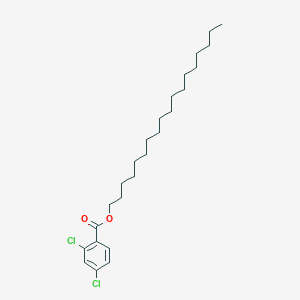![molecular formula C12H15NOS B12528987 1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)- CAS No. 654645-07-5](/img/structure/B12528987.png)
1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)- is a complex organic compound that belongs to the class of bicyclic amines. This compound is characterized by its unique structure, which includes a bicyclic ring system fused with a thienylmethylene group. The presence of these structural features imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)- typically involves the condensation of 1-Azabicyclo[2.2.2]octan-3-ol with a thienylmethylene precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and automated reaction monitoring ensures consistent quality and efficiency in the production process. The compound is typically purified through techniques such as recrystallization, distillation, or chromatography to meet the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The thienylmethylene group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-Thienylmethylen)-, findet vielfältige Anwendung in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexer organischer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Als potenzieller Therapeutik für verschiedene Krankheiten untersucht, aufgrund seiner einzigartigen strukturellen Merkmale.
Industrie: Aufgrund seiner Stabilität und Reaktivität in der Entwicklung fortschrittlicher Materialien wie Polymere und Katalysatoren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-Thienylmethylen)-, beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung eingesetzt wird. Detaillierte Studien zu ihrer Bindungsaffinität, Selektivität und nachgeschalteten Effekten sind unerlässlich, um ihren Wirkmechanismus vollständig zu verstehen.
Ähnliche Verbindungen:
1-Azabicyclo[2.2.2]octan-3-ol: Eine strukturell verwandte Verbindung mit einem ähnlichen bicyclischen Ringsystem, jedoch ohne die Thienylmethylengruppe.
3-Chinuclidinol: Ein weiteres bicyclisches Amin mit einer Hydroxylgruppe, das in verschiedenen chemischen und pharmazeutischen Anwendungen eingesetzt wird.
2-Azabicyclo[3.2.1]octan:
Einzigartigkeit: 1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-Thienylmethylen)-, zeichnet sich durch das Vorhandensein der Thienylmethylengruppe aus, die einzigartige elektronische und sterische Eigenschaften verleiht. Dieses strukturelle Merkmal erhöht seine Reaktivität und sein Potenzial zur Funktionalisierung, was es zu einer wertvollen Verbindung für verschiedene fortschrittliche Anwendungen macht.
Wirkmechanismus
The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1-Azabicyclo[2.2.2]octan-3-ol: A structurally related compound with similar bicyclic ring system but lacking the thienylmethylene group.
3-Quinuclidinol: Another bicyclic amine with a hydroxyl group, used in various chemical and pharmaceutical applications.
2-Azabicyclo[3.2.1]octane:
Uniqueness: 1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)- stands out due to the presence of the thienylmethylene group, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and potential for functionalization, making it a valuable compound for various advanced applications.
Eigenschaften
CAS-Nummer |
654645-07-5 |
|---|---|
Molekularformel |
C12H15NOS |
Molekulargewicht |
221.32 g/mol |
IUPAC-Name |
2-(thiophen-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C12H15NOS/c14-12-10-1-4-13(5-2-10)11(12)7-9-3-6-15-8-9/h3,6-8,10,12,14H,1-2,4-5H2 |
InChI-Schlüssel |
HNBVTNPDDZRELH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1C(C2=CC3=CSC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide](/img/structure/B12528904.png)
![1-(2-Pyridyl)-3-[(1R)-1-phenyl-1-methoxyethyl]-5-methyl-1H-pyrazole](/img/structure/B12528907.png)
![1,1'-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12528908.png)
![2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate](/img/structure/B12528910.png)
![3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12528932.png)
![3-[Bis(2-chloroethyl)aminomethyl]-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12528935.png)

![Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate](/img/structure/B12528951.png)
![(2R)-1-{[tert-Butyl(dimethyl)silyl]oxy}pentan-2-ol](/img/structure/B12528959.png)
![7-Methyl-3-(4-(2-methyl-5-(1H-tetrazol-5-yl)-1H-pyrrol-1-yl)benzyl)-2-propyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12528967.png)

![1,3-Benzenediol, 4-[1-methyl-7-(trifluoromethyl)-1H-indazol-3-yl]-](/img/structure/B12528984.png)


